3-Fluoro-2'-methoxybenzophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-fluorophenyl)-(2-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-13-8-3-2-7-12(13)14(16)10-5-4-6-11(15)9-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQWIHMTDXQXPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609222 | |
| Record name | (3-Fluorophenyl)(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170019-17-7 | |
| Record name | (3-Fluorophenyl)(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Fluoro 2 Methoxybenzophenone and Its Derivatives
Strategies for the Construction of the 3-Fluoro-2'-methoxybenzophenone Core
The central challenge in synthesizing this compound lies in the selective formation of the diaryl ketone core with precise control over the substitution pattern. Several classical and modern synthetic methods can be adapted for this purpose.
Friedel-Crafts Acylation Approaches in the Synthesis of Fluorinated Benzophenones
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. masterorganicchemistry.comjkchemical.com To synthesize this compound, two primary disconnection approaches are viable:
Approach A: Acylation of fluorobenzene (B45895) with 2-methoxybenzoyl chloride.
Approach B: Acylation of anisole (B1667542) with 3-fluorobenzoyl chloride.
The choice of Lewis acid is critical and often includes strong acids like aluminum chloride (AlCl₃) or milder alternatives such as ferric chloride (FeCl₃) or boron trifluoride (BF₃), depending on the reactivity of the aromatic substrate. numberanalytics.com For electron-rich substrates like anisole, milder catalysts may be preferred to avoid side reactions. Conversely, the deactivating effect of the fluorine atom in fluorobenzene might necessitate a stronger Lewis acid. researchgate.net It is important to note that more than one equivalent of the Lewis acid is typically required, as it coordinates to the carbonyl group of the product. jkchemical.com The reaction is generally regioselective, with acylation occurring at the position para to the activating or deactivating group. Therefore, to achieve the desired 3-fluoro substitution, one would need to start with 1,3-disubstituted precursors or anticipate a mixture of isomers.
A plausible route would involve the Friedel-Crafts acylation of fluorobenzene with 2-methoxybenzoyl chloride, catalyzed by a Lewis acid like AlCl₃. The methoxy (B1213986) group in the acyl chloride directs the substitution primarily to the para position of the fluorobenzene ring, leading to the formation of 4-fluoro-2'-methoxybenzophenone. To obtain the 3-fluoro isomer, one would need to start with 1,3-difluorobenzene (B1663923) or a related substrate where the directing effects favor the desired substitution pattern.
| Catalyst | Substrate 1 | Substrate 2 | Typical Conditions |
| AlCl₃, FeCl₃, BF₃ | Aromatic compound (e.g., fluorobenzene) | Acyl halide (e.g., 2-methoxybenzoyl chloride) | Anhydrous conditions, often in a non-polar solvent |
Transition-Metal Catalyzed Coupling Reactions for Substituted Benzophenones
Transition-metal catalyzed cross-coupling reactions offer a powerful and versatile alternative to classical methods, often proceeding with higher selectivity and functional group tolerance.
Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. For the synthesis of this compound, this could entail the coupling of (3-fluorophenyl)boronic acid with 2-methoxy-1-bromobenzene or, conversely, (2-methoxyphenyl)boronic acid with 1-bromo-3-fluorobenzene. escholarship.orgchemicalbook.com The reaction is typically catalyzed by a palladium(0) complex with a suitable ligand.
Mizoroki-Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org While not a direct method for benzophenone (B1666685) synthesis, it can be used to create precursors which are then oxidized to the desired ketone. For instance, a 3-fluorostyrene (B1329300) derivative could be coupled with a 2-methoxyphenyl halide, followed by oxidation of the resulting stilbene. nih.govchim.it
Palladium-Catalyzed Carbonylative Coupling: This method introduces a carbonyl group directly by using carbon monoxide (CO) as a C1 source. acs.orgnih.gov A three-component coupling of a 3-fluoroaryl halide, CO, and a 2-methoxyphenyl organometallic reagent (e.g., boronic acid or organotin reagent) can directly yield this compound. nih.govmdpi.comacs.org This approach is highly efficient as it constructs the ketone functionality in a single step.
| Reaction | Catalyst | Substrate 1 | Substrate 2 | Key Features |
| Suzuki-Miyaura Coupling | Pd(0) complexes | Arylboronic acid | Aryl halide | High functional group tolerance |
| Mizoroki-Heck Reaction | Pd(0) complexes | Alkene | Aryl halide | Forms a C-C bond with an alkene |
| Carbonylative Coupling | Pd(0) complexes | Aryl halide | Organometallic reagent & CO | Direct introduction of a carbonyl group |
Photochemical Routes and Fluorination Techniques in Benzophenone Synthesis
Photochemical methods offer unique pathways for the synthesis and modification of benzophenone derivatives. researchgate.netresearchgate.net The benzophenone core itself is a well-known photosensitizer. nih.gov UV irradiation can excite benzophenone to a reactive triplet state, which can then participate in various reactions. researchgate.net For instance, photochemical routes can be employed to generate radical intermediates that lead to the formation of benzophenone-like structures. nih.gov
Late-Stage Fluorination: A particularly powerful strategy is late-stage fluorination, where a fluorine atom is introduced into a pre-existing molecule. rsc.orgnumberanalytics.comnih.gov This is advantageous as it allows for the synthesis of a common benzophenone precursor which can then be diversified. For example, a 2'-methoxybenzophenone derivative could be subjected to electrophilic fluorination using reagents like Selectfluor or N-Fluorobenzenesulfonimide (NFSI). numberanalytics.com The regioselectivity of this process would be crucial and is often directed by the existing substituents on the aromatic ring. Transition metal-catalyzed C-H activation and fluorination is also an emerging and powerful tool. harvard.edu
Regioselective Functionalization and Derivatization of this compound Precursors
Once the core benzophenone structure is assembled, further functionalization can be achieved to create a diverse range of derivatives. The existing fluoro and methoxy substituents direct subsequent electrophilic aromatic substitution reactions. The fluorine atom is a weak ortho-, para-director, while the methoxy group is a strong ortho-, para-director. This allows for predictable regioselective introduction of other functional groups.
For instance, nitration or halogenation of this compound would likely occur at positions activated by the methoxy group and not significantly deactivated by the fluorine. Derivatization can also involve modification of the carbonyl group itself, for example, through reduction to an alcohol or conversion to an oxime. Chemical derivatization is also a common technique to enhance the analytical properties of benzophenones for methods like GC-MS. jfda-online.com
Exploration of Novel Synthetic Pathways for this compound Analogues
The search for novel benzophenone analogues with enhanced biological activity or specific photophysical properties drives the exploration of new synthetic routes. rsc.orgresearchgate.netnih.govnih.gov One approach is the synthesis of libraries of related compounds by systematically varying the substituents on both aromatic rings. acs.org This can be achieved through combinatorial approaches using the synthetic methods described above. For example, a range of substituted arylboronic acids can be coupled with different fluorinated aryl halides to generate a library of analogues.
Another area of exploration is the synthesis of benzophenone isosteres, where the carbonyl linker is replaced with other functional groups, or the benzene (B151609) rings are replaced with heterocycles. These modifications can have a profound impact on the biological activity and structure-activity relationship (SAR). rsc.org
Methodological Advancements in the Preparation of Key Intermediates for this compound
The efficient synthesis of the target molecule relies heavily on the availability of high-purity starting materials.
3-Fluorobenzoyl chloride: This key intermediate is typically prepared from 3-fluorobenzoic acid. chemicalbook.com A common method is the reaction of the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). google.comalfachemch.comchemimpex.com
2-Methoxyphenylboronic acid: This boronic acid is a crucial component for Suzuki-Miyaura coupling reactions. It can be synthesized from 2-bromoanisole (B166433) via a Grignard reaction followed by quenching with a trialkyl borate, or through other organometallic routes. chemicalbook.comsigmaaldrich.combldpharm.com It is commercially available from various suppliers. sigmaaldrich.combldpharm.com
The development of more efficient, scalable, and environmentally friendly methods for the synthesis of these and other key intermediates is an ongoing area of research that directly impacts the accessibility of complex benzophenone derivatives.
Chemical Reactivity and Transformative Processes of 3 Fluoro 2 Methoxybenzophenone
Electrophilic and Nucleophilic Reactivity of the Benzophenone (B1666685) Carbonyl and Aromatic Rings
The benzophenone framework itself presents multiple sites for chemical reactions. The carbonyl group is characteristically electrophilic at the carbon atom and nucleophilic at the oxygen atom. The aromatic rings, while generally susceptible to electrophilic substitution, have their reactivity significantly modulated by the attached substituents.
The carbonyl carbon of 3-Fluoro-2'-methoxybenzophenone is a primary site for nucleophilic attack. This reactivity is fundamental to many synthetic transformations, including reductions, Grignard reactions, and Wittig-type olefinations. Conversely, the carbonyl oxygen can act as a nucleophile or a Brønsted base, particularly in the presence of strong acids or in photochemical processes where it can abstract a proton.
The aromatic rings of the benzophenone core are subject to electrophilic aromatic substitution. However, the directing effects of the existing substituents play a crucial role in determining the position of incoming electrophiles. The fluorine atom on one ring and the methoxy (B1213986) group on the other exert opposing electronic effects, influencing the regioselectivity of these reactions. msu.edumsu.edu Generally, electron-withdrawing groups like fluorine deactivate the ring towards electrophilic attack, while electron-donating groups like methoxy activate it. msu.edumsu.edu
In the context of nucleophilic aromatic substitution (SNAr), the presence of the electron-withdrawing fluorine atom can activate the ring towards attack by nucleophiles, especially when positioned ortho or para to another activating group. acgpubs.org This type of reaction can lead to the displacement of the fluorine atom by a suitable nucleophile. acgpubs.org
Influence of Fluorine and Methoxy Substituents on Reaction Pathways and Selectivity
The fluorine and methoxy substituents on the benzophenone skeleton profoundly influence the molecule's reactivity and the selectivity of its transformations.
The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring to which it is attached towards electrophilic substitution. msu.edu Conversely, it can enhance the ring's susceptibility to nucleophilic aromatic substitution. acgpubs.org The presence of fluorine can also impact the photophysical properties of the molecule. For instance, in related compounds like 4-fluoro-4'-methoxybenzophenone, the solvent has been observed to affect its photophysics, and the fluorine substituent contributes to stability under UV light.
The methoxy group, on the other hand, is an electron-donating group through resonance (+M effect), while also exhibiting a weaker electron-withdrawing inductive effect (-I). The resonance effect typically dominates, leading to the activation of its attached aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. msu.edumsu.edu The methoxy group's presence can also influence the molecule's conformation and, consequently, its reactivity.
The combined presence of these two substituents on different rings of the benzophenone creates a complex electronic landscape. This can be exploited to achieve regioselective reactions. For example, in electrophilic substitution reactions, the methoxy-substituted ring would be expected to be more reactive than the fluorine-substituted ring. In nucleophilic reactions, the fluorine-substituted ring would be the more likely site of attack.
Photocatalytic Reactivity of this compound Systems
Benzophenones are well-known photocatalysts, and this compound is expected to exhibit similar reactivity, influenced by its specific substituents. This photocatalytic activity stems from the ability of the benzophenone core to absorb UV light and transition to an excited state, which can then initiate chemical reactions.
Photoinduced Electron Transfer Processes in Fluorinated Benzophenones
Upon absorption of light, benzophenones can undergo a transition to an excited singlet state, which then typically undergoes efficient intersystem crossing to a longer-lived triplet state. rsc.org This excited triplet state is a key intermediate in many photochemical reactions. It can act as both an oxidant and a reductant, participating in photoinduced electron transfer (PET) processes. youtube.com
Studies on related fluorinated compounds have shown that they can participate in PET. rsc.orgnih.gov For instance, photoexcited benzophenone can be oxidized by agents like Selectfluor to form a potent benzophenone radical cation. rsc.org
Radical Generation and Subsequent Reactions in Photocatalytic Cycles
A common photochemical reaction of benzophenones is hydrogen atom transfer (HAT), where the excited triplet state abstracts a hydrogen atom from a suitable donor, generating a ketyl radical and a substrate-derived radical. nih.govacs.org This radical generation is a cornerstone of many photocatalytic cycles. rsc.orgrsc.org
The generated radicals can then undergo a variety of subsequent reactions, including:
Radical-radical coupling: Two radicals can combine to form a new bond.
Addition to multiple bonds: Radicals can add to alkenes, alkynes, or aromatic rings. rsc.org
Cyclization: An intramolecular radical addition can lead to the formation of cyclic products.
Fragmentation: The radical can break down into smaller molecules.
In the context of this compound, the excited state could abstract a hydrogen atom to initiate a catalytic cycle. The fluorine and methoxy groups can influence the efficiency and selectivity of this process. For example, they might affect the lifetime and energy of the excited triplet state, or they could influence the stability of the resulting ketyl radical. Research on other substituted benzophenones has shown that both electron-donating and electron-withdrawing groups can be tolerated in such photocatalytic reactions. acs.org
Cyclization Reactions and Intramolecular Transformations Involving this compound Frameworks
The rigid framework of this compound, combined with the reactivity of its functional groups, makes it a potential substrate for various cyclization and intramolecular transformation reactions.
One notable example of an intramolecular reaction in a related system is the formal intramolecular photoredox chemistry observed in meta-substituted benzophenones. nih.govdntb.gov.ua For instance, photolysis of 3-(hydroxymethyl)benzophenone in acidic aqueous solution leads to the formation of 3-formylbenzhydrol, a process involving electronic communication between the 1,3-positions of the benzene (B151609) ring. nih.gov Similar intramolecular photoredox reactions have been observed for other aromatic carbonyls under aqueous conditions. uvic.ca
The presence of the fluorine and methoxy groups in this compound could influence such intramolecular transformations. For example, the methoxy group at the 2'-position could potentially participate in a cyclization reaction with the carbonyl group under certain conditions, possibly leading to the formation of a xanthone-type structure. The fluorine atom could also play a role in directing or facilitating such cyclizations.
Furthermore, if appropriate functional groups are introduced onto the benzophenone skeleton, a variety of cyclization reactions can be envisaged. For instance, the presence of a suitably positioned nucleophile on one of the aromatic rings could lead to an intramolecular nucleophilic attack on the carbonyl carbon, forming a new ring.
Functional Group Interconversions and Derivatization Strategies for this compound
The functional groups present in this compound—the ketone, the fluoro group, and the methoxy group—can be chemically modified through various functional group interconversion (FGI) strategies. These transformations allow for the synthesis of a wide range of derivatives with potentially new and interesting properties.
Ketone Group Modifications:
Reduction: The carbonyl group can be reduced to a secondary alcohol (benzhydrol derivative) using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. uvic.ca
Oxidation: While the ketone is already in a high oxidation state, oxidative cleavage is possible under harsh conditions.
Conversion to other functional groups: The ketone can be converted to an alkene via the Wittig reaction, or to an oxime by reaction with hydroxylamine.
Fluoro Group Modifications:
Nucleophilic Aromatic Substitution (SNAr): As mentioned earlier, the fluorine atom can be displaced by strong nucleophiles, especially if activated by other electron-withdrawing groups or by the reaction conditions. acgpubs.org This allows for the introduction of a variety of other functional groups, such as amines, alkoxides, or thiols.
Methoxy Group Modifications:
Ether Cleavage: The methoxy group can be cleaved to a hydroxyl group using strong acids like HBr or BBr3. This would provide a phenolic derivative that can undergo further reactions.
Derivatization Strategies:
Derivatization is a key strategy for modifying the properties of a molecule, for example, to enhance its analytical detection or to explore its structure-activity relationships. nih.govnih.gov For this compound, derivatization could involve:
Reactions at the carbonyl group: Formation of hydrazones, oximes, or other derivatives can be used for characterization or to introduce new functionalities.
Modification of the aromatic rings: Electrophilic substitution reactions, if regioselectively controlled, could be used to introduce new substituents. For instance, nitration, halogenation, or acylation could be attempted, with the methoxy-substituted ring being the more likely site of reaction.
Derivatization of the hydroxyl group (after methoxy cleavage): The resulting phenol (B47542) could be acylated, alkylated, or converted to a sulfonate ester. ub.eduvanderbilt.edu
These FGI and derivatization strategies provide a versatile toolkit for the chemical modification of this compound, enabling the synthesis of a diverse library of related compounds for further study.
Interactive Data Tables
Table 1: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 170019-17-7 | chemcd.comchemcd.combldpharm.comlabshake.comchemicalbook.com |
| Molecular Formula | C14H11FO2 | chemcd.comchemcd.comlabshake.comchemicalbook.com |
| Molecular Weight | 230.23 g/mol | chemcd.comlabshake.comchemicalbook.com |
| IUPAC Name | (3-fluorophenyl)(2-methoxyphenyl)methanone | labshake.comchemicalbook.com |
| Synonyms | (3-FLUOROPHENYL)(2-METHOXYPHENYL)METHANONE | chemcd.comchemicalbook.com |
Mechanistic Investigations into 3 Fluoro 2 Methoxybenzophenone Reactions
Elucidation of Reaction Mechanisms via Kinetic Studies
No dedicated kinetic studies on the reactions of 3-Fluoro-2'-methoxybenzophenone have been found in the surveyed scientific literature. Kinetic investigations are fundamental to understanding reaction rates and the factors that influence them, such as concentration, temperature, and the presence of catalysts. For analogous benzophenone (B1666685) derivatives, photochemical reactions are often a key area of study. For instance, the photochemistry of benzophenone itself is a classic example of intersystem crossing to a triplet state, which can then abstract a hydrogen atom. A hypothetical kinetic study for this compound could, in principle, follow a similar path, but without experimental data, any proposed mechanism is purely speculative.
Identification and Spectroscopic Characterization of Transient Intermediates in this compound Transformations
The direct spectroscopic observation and characterization of transient intermediates in reactions involving this compound have not been reported. Techniques such as flash photolysis and transient absorption spectroscopy are powerful tools for identifying short-lived species like excited states, radicals, and ionic intermediates. For example, studies on other benzophenone derivatives have utilized these methods to characterize the triplet excited state and the subsequent ketyl radical formed after hydrogen abstraction. nih.govacs.org In the case of this compound, one could hypothesize the formation of similar intermediates, but their specific spectroscopic signatures (e.g., absorption maxima) would be influenced by the fluoro and methoxy (B1213986) substituents. Without dedicated experimental work, the nature of these intermediates remains unconfirmed.
Probing the Role of Catalysts and Reagents in Directed Reactions of this compound
While no studies have specifically investigated the catalytic reactions of this compound, the synthesis of a closely related compound, 3-Chloro-4-fluoro-2'-methoxybenzophenone, is noted to proceed via a Friedel-Crafts acylation. This reaction typically employs a Lewis acid catalyst, such as aluminum chloride, to facilitate the acylation of an aromatic ring. It is plausible that this compound could be synthesized under similar conditions.
Furthermore, the fluorine substituent on one of the aromatic rings suggests the possibility of nucleophilic aromatic substitution (SNAr) reactions. byjus.comwikipedia.orgmasterorganicchemistry.comlibretexts.orgnih.gov In such reactions, the fluorine atom could act as a leaving group, particularly if the ring is further activated by electron-withdrawing groups. The rate and feasibility of such a reaction would depend on the nucleophile, solvent, and temperature. Modern advancements have also demonstrated the use of photoredox catalysis to enable nucleophilic aromatic substitution on unactivated fluoroarenes, a strategy that could potentially be applied to this compound. nih.gov However, specific examples of catalyzed reactions with this compound are not documented.
Theoretical Frameworks for Understanding Reaction Pathways and Energetics
A specific theoretical or computational study on the reaction pathways and energetics of this compound is not available in the current body of scientific literature. Computational chemistry, often employing Density Functional Theory (DFT), is a powerful tool for mapping potential energy surfaces, calculating activation barriers, and predicting the stability of intermediates and transition states. nih.govnih.govnih.gov
For related systems, computational studies have been used to understand the photophysical properties of benzophenone derivatives and the mechanisms of various reactions involving fluorinated compounds. nih.govresearchgate.netresearchgate.net A theoretical investigation of this compound could, for example, model the electronic structure of its excited states or calculate the energy barriers for a proposed nucleophilic substitution reaction. Such a study would provide valuable insights, but at present, this research has not been undertaken or published.
Computational Chemistry and Theoretical Studies on 3 Fluoro 2 Methoxybenzophenone
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure and equilibrium geometry of molecules. For 3-Fluoro-2'-methoxybenzophenone, DFT calculations can elucidate the most stable three-dimensional arrangement of the atoms. The conformation of benzophenones is largely defined by the dihedral angles of the two phenyl rings relative to the plane of the central carbonyl group.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table presents illustrative data based on typical values for substituted benzophenones calculated with DFT methods. Actual values would require specific computation.
| Parameter | Predicted Value | Description |
|---|---|---|
| C=O Bond Length | ~1.24 Å | Length of the carbonyl double bond. |
| C-F Bond Length | ~1.36 Å | Length of the carbon-fluorine bond. |
| C-O (methoxy) Bond Length | ~1.37 Å | Length of the phenyl-oxygen bond of the methoxy (B1213986) group. |
| Dihedral Angle (Ring 1) | 25° - 35° | Twist of the fluoro-substituted ring out of the C-CO-C plane. |
Frontier Molecular Orbital (FMO) Analysis of Reactivity and Chemoselectivity
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgwpmucdn.com The energy, shape, and location of these orbitals are critical for predicting a molecule's behavior as an electrophile or nucleophile.
For this compound, the HOMO is expected to be located primarily on the electron-rich 2'-methoxyphenyl ring, as the methoxy group is a strong electron-donating group. The LUMO is anticipated to be distributed over the carbonyl group and the electron-deficient 3-fluorophenyl ring, due to the electron-withdrawing nature of both the carbonyl oxygen and the fluorine atom.
The energy gap (ΔE = ELUMO – EHOMO) is a crucial descriptor of chemical reactivity and stability. researchgate.net A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This analysis helps predict the chemoselectivity of reactions, indicating, for example, whether a nucleophile would preferentially attack the carbonyl carbon or a position on the fluorinated ring.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table presents illustrative data based on DFT calculations for analogous aromatic ketones. Actual values would require specific computation.
| Orbital | Predicted Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 to -7.5 | Highest Occupied Molecular Orbital energy. |
| LUMO | -1.5 to -2.5 | Lowest Unoccupied Molecular Orbital energy. |
Charge Distribution and Electrostatic Potential Surfaces (ESP)
An Electrostatic Potential (ESP) surface is a 3D map of the electronic charge distribution around a molecule. It is an invaluable tool for visualizing and predicting how molecules will interact. researchgate.net The ESP map illustrates regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, colored in shades of blue). researchgate.net
In this compound, the most negative potential is expected around the highly electronegative oxygen atom of the carbonyl group, making it a primary site for electrophilic attack or hydrogen bonding. dtic.mil The electronegative fluorine atom will also create a region of negative potential. Regions of positive potential are typically found around the hydrogen atoms of the phenyl rings. Such maps provide a clear rationale for intermolecular interactions and the initial steps of chemical reactions, guiding the understanding of where a molecule is most likely to interact with other charged or polar species.
Reaction Pathway Modeling and Transition State Calculations for Mechanistic Insights
Computational chemistry allows for the detailed modeling of reaction mechanisms, providing insights that are often difficult to obtain experimentally. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. nih.gov
For this compound, one could model various reactions, such as its photoreduction, a characteristic reaction of benzophenones, or a nucleophilic substitution reaction. nih.govresearchgate.net Using methods like Nudged Elastic Band (NEB) or by performing transition state optimization searches, the geometry and energy of the transition state can be calculated. nih.gov The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. This type of analysis can elucidate the step-by-step mechanism of complex transformations and explain the observed product distribution. researchgate.net
Molecular Dynamics Simulations for Conformational Behavior and Interactions
While DFT calculations provide a static picture of a molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and rotates at a given temperature. nih.gov
For this compound, MD simulations can be used to explore its conformational landscape, showing the flexibility of the phenyl rings and the likelihood of different rotational isomers (rotamers) existing in solution. researchgate.net Furthermore, by including solvent molecules in the simulation box, MD can provide a detailed picture of solute-solvent interactions. nih.gov This is crucial for understanding how the solvent influences the molecule's conformation and reactivity, for instance, by forming hydrogen bonds with the carbonyl oxygen or methoxy group.
Ab Initio and Semi-Empirical Methods for Predicting Spectroscopic Signatures
Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure.
Vibrational Spectroscopy (IR/Raman): DFT calculations can compute the vibrational frequencies of a molecule. orientjchem.org These theoretical frequencies correspond to the peaks observed in infrared (IR) and Raman spectra, aiding in the assignment of experimental bands to specific molecular motions, such as the characteristic C=O stretch.
UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent Density Functional Theory (TD-DFT). scialert.net These calculations yield the excitation energies and oscillator strengths, corresponding to the absorption wavelengths (λmax) and intensities of the peaks in a UV-Vis spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can predict NMR chemical shifts (δ) and spin-spin coupling constants (J). For this compound, this would be particularly useful for assigning the signals in the 1H, 13C, and 19F NMR spectra, providing a powerful tool for structural verification. nih.govscilit.com
These predictive capabilities are essential for characterizing new compounds and for interpreting complex experimental spectra. chemrxiv.org
Applications of 3 Fluoro 2 Methoxybenzophenone in Advanced Chemical and Materials Science
3-Fluoro-2'-methoxybenzophenone as a Building Block for Functional Materials
While direct research on polymers and materials synthesized from this compound is limited, the broader class of benzophenones is integral to the creation of high-performance polymers and advanced materials.
Development of Advanced Polyketone Esters and Fluorene (B118485) Derivatives
Benzophenone (B1666685) derivatives are foundational in the synthesis of poly(ether ketone)s (PEKs) and related high-performance polymers. These materials are prized for their exceptional thermal stability, chemical resistance, and mechanical strength. The synthesis often involves nucleophilic aromatic substitution reactions where the electron-withdrawing nature of the ketone group activates the aromatic rings toward substitution. The fluorine substituent on this compound would further enhance this reactivity, potentially allowing for polymerization under milder conditions.
Similarly, fluorene derivatives, which are crucial for the development of organic electronics, can be synthesized from benzophenone precursors through intramolecular cyclization reactions. chemcd.com The specific substitution pattern of this compound could influence the electronic properties and solubility of the resulting fluorene-based materials. mdpi.com
Integration into Organic Electronic Materials, including Photovoltaics and Light-Emitting Diodes
The core structure of benzophenone is a common motif in materials designed for organic electronics. mdpi.com These applications leverage the conjugated system of the molecule and its ability to be chemically modified to tune its electronic and photophysical properties. While not specifically documented for this compound, related compounds are investigated for their potential in:
Organic Photovoltaics (OPVs): As components of donor or acceptor materials, where their electronic properties can be tailored to optimize charge separation and transport.
Organic Light-Emitting Diodes (OLEDs): As host materials or as building blocks for emissive dopants. bldpharm.com The introduction of fluorine and methoxy (B1213986) groups can influence the HOMO/LUMO energy levels, which is a critical factor in designing efficient OLED devices.
The specific placement of the fluoro and methoxy groups on this compound would be expected to modulate these electronic properties, offering a potential avenue for fine-tuning the performance of organic electronic devices.
Investigation in Liquid Crystalline Systems
The rigid, anisotropic structure of benzophenone derivatives makes them suitable candidates for incorporation into liquid crystalline materials. rsc.orgresearchgate.netlibretexts.org Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are the basis for modern display technologies. libretexts.org The introduction of substituents like fluorine can significantly impact the mesophase behavior, clearing points, and dielectric anisotropy of liquid crystals. While the direct investigation of this compound in liquid crystal systems is not reported, its structural features suggest it could be a valuable component in the design of new liquid crystalline materials with tailored properties. rsc.orgresearchgate.netmdpi.com
Catalytic Applications of this compound and its Derivatives
The photochemical properties of benzophenones are central to their application in catalysis.
Design and Optimization of Photocatalysts for Organic Transformations
Benzophenone and its derivatives are well-known photosensitizers. chemcd.com Upon absorption of UV light, they can be excited to a triplet state and then initiate photochemical reactions. This property is harnessed in various organic transformations. The fluorine and methoxy substituents on this compound would be expected to modify its absorption spectrum and the lifetime and energy of its excited state, thereby influencing its efficiency as a photocatalyst. Research on similar compounds like 4-Fluoro-4'-methoxybenzophenone has demonstrated its utility as a photocatalyst for certain fluorination reactions. chemcd.com
Role in Photoinduced Radical Processes for Selective Conversions
A key application of benzophenones as photoinitiators is in radical polymerization. mdpi.com The excited triplet state of a benzophenone can abstract a hydrogen atom from a suitable donor, generating a radical that can initiate a polymerization chain reaction. This process is fundamental to UV curing of coatings, inks, and adhesives. The specific substitution pattern of this compound could influence the rate and efficiency of this hydrogen abstraction process, offering a way to control the kinetics of radical polymerization.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 170019-17-7 chemcd.comchemcd.comlookchem.comchemcd.comlabshake.com |
| Molecular Formula | C₁₄H₁₁FO₂ chemcd.comchemcd.comchemcd.comlabshake.com |
| Molecular Weight | 230.23 g/mol labshake.com |
| Boiling Point | 377.3 °C at 760 mmHg letopharm.com |
| Density | 1.176 g/cm³ letopharm.com |
| Refractive Index | 1.553 letopharm.com |
Exploring New Material Science Applications based on Substituted Benzophenone Scaffolds
The benzophenone framework is a foundational structure in chemistry, recognized for its versatility and presence in a wide array of pharmacologically active compounds and functional materials. nih.govnih.gov In materials science, benzophenone and its derivatives are particularly esteemed for their unique photochemical properties. nih.govresearchgate.net The strategic placement of various substituents on the two aryl rings of the benzophenone core can significantly alter its physical and chemical characteristics, making it a highly tunable scaffold for creating advanced materials. nih.gov The compound this compound is one such substituted derivative, whose specific functional groups—a fluorine atom and a methoxy group—position it for specialized applications.
Substituted benzophenones are widely employed as highly efficient photoinitiators. nih.govresearchgate.net When exposed to ultraviolet (UV) light, these molecules can initiate rapid polymerization reactions, a process known as UV curing. researchgate.net This technology is critical in industries that require fast, solvent-free, and efficient curing of coatings, inks, adhesives, and in 3D printing. researchgate.netrsc.orgnih.gov The introduction of substituents, such as those in this compound, can enhance the performance of the photoinitiator by modifying its light absorption range and reactivity. rsc.orgbohrium.com For example, different functional groups can shift the absorption wavelength to better match the output of modern light sources like light-emitting diodes (LEDs), leading to more energy-efficient curing processes. rsc.orgcn-pci.com Research has shown that incorporating various chemical groups can red-shift the absorption maxima and enhance molar extinction coefficients, improving photoinitiation capabilities. rsc.org
Beyond their role as photoinitiators, substituted benzophenones serve as crucial synthetic intermediates for building more complex molecular architectures. nih.gov They are key precursors in the synthesis of poly-substituted fluorenone compounds. Fluorenones are a class of molecules with significant applications in organic electronics, including the development of organic light-emitting diodes (OLEDs) and photovoltaic materials, due to their unique electronic and photophysical properties. The ability to synthesize a variety of fluorenones from specifically substituted benzophenone precursors allows for the fine-tuning of the final material's characteristics. organic-chemistry.orgresearchgate.net
Furthermore, the benzophenone scaffold is being explored for the creation of advanced functional materials like covalent organic frameworks (COFs). d-nb.info COFs are porous, crystalline polymers with potential applications in gas storage, separation, and catalysis. Recent studies have demonstrated that substituted benzophenone imines can be used in the synthesis of COFs, where the nature of the substituent can influence the formation and properties of the final framework. d-nb.info Although the substituents on the benzophenone are cleaved off during the COF formation, their transient role is vital for guiding the synthesis, potentially enabling the creation of previously inaccessible complex structures. d-nb.info
The specific substitutions on this compound can impart distinct properties. Fluorine substitution is a well-known strategy in materials science to enhance thermal stability, chemical resistance, and modify electronic properties. The methoxy group, as an electron-donating group, can also influence the molecule's reactivity and absorption characteristics. This combination makes the compound and its derivatives promising candidates for developing new materials with tailored functionalities.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 170019-17-7 |
| Molecular Formula | C₁₄H₁₁FO₂ |
| Molecular Weight | 230.23 g/mol |
| IUPAC Name | (3-fluorophenyl)(2-methoxyphenyl)methanone |
Table 2: Research Findings on Substituted Benzophenone Scaffolds in Material Science
| Application Area | Research Finding | Significance |
| UV/LED Curing | Benzophenone derivatives with specific substituents (e.g., arylamine, triphenylamine, carbazole) exhibit extended UV absorption, making them highly efficient photoinitiators for curing under LED light sources. rsc.orgnih.govbohrium.comcn-pci.com | Enables faster, more energy-efficient, and environmentally friendly manufacturing of coatings, inks, and 3D printed objects. researchgate.netnih.gov |
| Synthetic Intermediates | Substituted benzophenones are versatile precursors for the synthesis of complex molecules, most notably poly-substituted fluorenones. organic-chemistry.orgresearchgate.net | Provides a pathway to create tailored fluorenone-based materials for advanced applications in organic electronics like OLEDs. researchgate.net |
| Covalent Organic Frameworks (COFs) | Benzophenone imines with various substituents can be employed in the synthesis of highly crystalline and porous imine-linked COFs. d-nb.info | The substituents on the benzophenone precursor can facilitate the synthesis of complex or otherwise inaccessible COF structures for use in catalysis and separations. d-nb.info |
Q & A
Q. Notes
- Methodological emphasis: Prioritized synthetic protocols, analytical workflows, and computational validation.
- Contradictions addressed: Yield optimization and substituent effects reconciled via multi-parameter analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
